molecular formula C24H47NO6 B571502 Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 115414-49-8

Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No.: B571502
CAS No.: 115414-49-8
M. Wt: 445.641
InChI Key: WKLPLHUPPYUENY-MRKXFKPJSA-N
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Description

Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a carbohydrate-based surfactant with the molecular formula C24H47NO6 and a molecular weight of 445.63 g/mol . This compound is known for its amphiphilic properties, making it useful in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside can be synthesized through a multi-step process involving the glycosylation of hexadecyl alcohol with 2-acetamido-2-deoxy-D-glucose. The reaction typically requires the presence of a catalyst such as trifluoromethanesulfonic acid and is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography to ensure high quality .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hexadecyl glucosides, glucosamine derivatives, and other modified carbohydrate structures .

Scientific Research Applications

Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its long hexadecyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This property makes it particularly effective in stabilizing membrane proteins and forming micelles in aqueous solutions .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-hexadecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30-24-21(25-19(2)27)23(29)22(28)20(18-26)31-24/h20-24,26,28-29H,3-18H2,1-2H3,(H,25,27)/t20-,21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLPLHUPPYUENY-MRKXFKPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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